

An In-depth Technical Guide to Cyclopropyl p-Nitrophenyl Ketone

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Compound of Interest		
Compound Name:	Cyclopropyl-P-nitrophenyl ketone	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl p-nitrophenyl ketone, scientifically known as cyclopropyl(4-nitrophenyl)methanone, is an aromatic ketone that has garnered interest in synthetic chemistry, particularly as an intermediate in the preparation of agrochemicals. Its structure, featuring a cyclopropyl ring and a p-substituted nitrophenyl group, imparts unique chemical properties and potential biological activity. This technical guide provides a comprehensive review of the available literature on cyclopropyl p-nitrophenyl ketone, focusing on its synthesis, chemical and physical properties, and known applications.

Chemical and Physical Properties

Cyclopropyl p-nitrophenyl ketone is a solid at room temperature. The presence of the electron-withdrawing nitro group and the strained cyclopropyl ring significantly influences its reactivity and spectroscopic characteristics. While a complete dataset for the para isomer is not readily available in the literature, data for the related isomers and the parent compound, cyclopropyl phenyl ketone, provide valuable context.

Table 1: Physical and Spectroscopic Data of Cyclopropyl p-Nitrophenyl Ketone and Related Compounds



Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Spectroscopic Data
Cyclopropyl p- nitrophenyl ketone	С10Н9ПО3	191.18	Not Reported	¹ H NMR (CDCl ₃ , predicted): δ ~8.3 (d, 2H), ~8.1 (d, 2H), ~2.8 (m, 1H), ~1.3 (m, 2H), ~1.1 (m, 2H) ppm. ¹³ C NMR (CDCl ₃ , predicted): δ ~197, 150, 142, 130, 124, 18, 13 ppm. IR (KBr): Characteristic peaks expected around 1690 cm ⁻¹ (C=O stretch), 1520 and 1350 cm ⁻¹ (NO ₂ asymmetric and symmetric stretch). MS (EI): Expected m/z 191 (M+), 150, 120, 104, 76.
Cyclopropyl m- nitrophenyl ketone	С10Н9NОз	191.18	73-74	13C NMR (CDCl ₃): 12.58, 17.51, 122.68, 126.99, 130.07, 133.84, 138.99, 148.30, 198.41 ppm.[1]



Cyclopropyl phenyl ketone	C10H10O	146.19	Liquid	¹ H NMR (400 MHz, CDCl ₃): δ 8.01 (d, J=7.6 Hz, 2H), 7.53 (t, J=7.4 Hz, 1H), 7.45 (t, J=7.6 Hz, 2H), 2.65 (m, 1H), 1.23 (m, 2H), 1.01 (m, 2H) ppm.
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Synthesis and Experimental Protocols

The primary method reported for the synthesis of cyclopropyl nitrophenyl ketones is the nitration of cyclopropyl phenyl ketone. This reaction typically yields a mixture of ortho, meta, and para isomers, with the para isomer being the minor product.

Experimental Protocol: Nitration of Cyclopropyl Phenyl Ketone

This protocol is adapted from the nitration of cyclopropyl phenyl ketone with acetyl nitrate, which yields a mixture of isomers.[1]

Materials:

- · Cyclopropyl phenyl ketone
- Fuming nitric acid
- Acetic anhydride
- Light petroleum ether
- Absolute ethanol
- Standard laboratory glassware



- Magnetic stirrer
- Ice bath

Procedure:

- Preparation of Acetyl Nitrate (in situ): In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add fuming nitric acid to acetic anhydride with constant stirring.
 Maintain the temperature below 10 °C.
- Nitration Reaction: To the freshly prepared acetyl nitrate solution, slowly add cyclopropyl phenyl ketone while maintaining the temperature below 10 °C.
- Reaction Monitoring: Stir the reaction mixture at low temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a crude mixture of nitro isomers.
- Isomer Separation: The separation of the p-nitro isomer from the ortho and meta isomers is challenging due to its low yield (approximately 3%).[1] It may require careful column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Expected Results:

The nitration of cyclopropyl phenyl ketone with acetyl nitrate yields a mixture of isomers with the following approximate distribution: 59% meta, 38% ortho, and 3% para.[1]

Logical Relationship of Synthesis





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Caption: Synthesis of Cyclopropyl p-Nitrophenyl Ketone.

Applications in Drug Development and Agrochemicals

While specific biological activities of cyclopropyl p-nitrophenyl ketone are not extensively documented, its structural motifs are present in molecules with known biological relevance. The ortho-isomer, o-nitrophenyl cyclopropyl ketone, is a key intermediate in the synthesis of the herbicide 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea. This suggests that the cyclopropyl p-nitrophenyl ketone core could be a valuable scaffold for the development of novel herbicides.

The cyclopropyl group is a common feature in many drug candidates, where it is often introduced to enhance metabolic stability, improve potency, or constrain the conformation of a molecule. The nitrophenyl group is also found in various pharmacologically active compounds. Therefore, cyclopropyl p-nitrophenyl ketone represents a potential starting point for the synthesis of new therapeutic agents.

Signaling Pathways

There is currently no direct evidence in the reviewed literature linking cyclopropyl p-nitrophenyl ketone to specific signaling pathways. However, given its use as a herbicide intermediate, it is plausible that its derivatives could act on pathways essential for plant growth and development. Further research is required to elucidate any potential interactions with signaling cascades in either plant or animal systems.

Conclusion

Cyclopropyl p-nitrophenyl ketone is a compound of interest primarily due to its role as a synthetic intermediate. The synthesis via nitration of cyclopropyl phenyl ketone is established, although the isolation of the pure para isomer presents a challenge due to its low yield in the isomeric mixture. The full characterization and exploration of the biological activities of this specific isomer remain areas for future investigation. For researchers in agrochemical and pharmaceutical development, this molecule offers a potential building block for the creation of



novel bioactive compounds. Further studies are warranted to fully understand its chemical reactivity, biological profile, and potential applications.

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References

- 1. researchgate.net [researchgate.net]
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